Fmoc-L-Aea-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

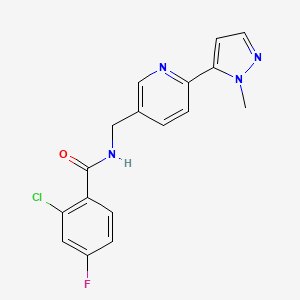

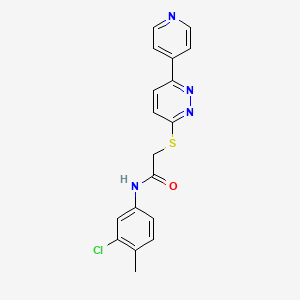

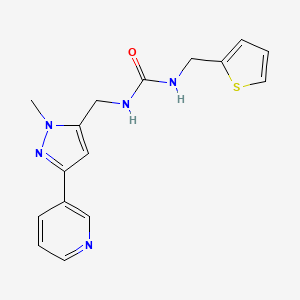

“Fmoc-L-Aea-OH”, also known as (S)-2-amino-5- [1,3]dioxolan-2-yl-pentanoic acid [(S)-allysine ethylene acetal], is a key intermediate in a number of angiotension-I converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors currently in clinical trials .

Synthesis Analysis

The compound has been used in the solid-phase synthesis of carbonylated peptides. A series of peptides with free and acetylated N-terminal amino groups were prepared using the Fmoc-Aea-OH reagent . The sequences of the modified peptides were confirmed by LC-MS, ESI-MS, and MS/MS spectra .

Chemical Reactions Analysis

In the solid-phase synthesis of carbonylated peptides, Fmoc-L-Aea-OH was used as a reagent. The LC-MS and ESI-MS spectra of the resulting peptides were dominated by signals corresponding to dehydration products . NMR studies revealed that the dominant product formed in this reaction contains a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue . Another side reaction resulted in the cleavage of the amide bond between the Aea residue and the amino acid moiety preceding it, forming a side product with a six-membered ring at the N-terminus (2,3,4,5-tetrahydropyridine-2-carboxylic acid residue) .

Physical And Chemical Properties Analysis

The critical micelle concentrations (CMCs) for the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine have been determined to be approximately 0.1 M . The sodium salt of Fmoc-L-norleucine forms a gel at concentrations greater than 0.2 M . Powder X-ray diffraction measurements indicated that these surfactants adopt bilayer structures .

Wissenschaftliche Forschungsanwendungen

Enhanced Antibacterial Composite Materials

Research by Schnaider et al. (2019) highlighted the use of Fmoc-decorated self-assembling building blocks for the development of antibacterial and anti-inflammatory materials. These materials, incorporating nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, demonstrate significant antibacterial capabilities without cytotoxic effects toward mammalian cell lines, suggesting their potential in biomedical applications (Schnaider et al., 2019).

Supramolecular Gels for Biomedical Use

Croitoriu et al. (2021) described the development of supramolecular hydrogels based on FMOC-functionalized amino acids, highlighting their biocompatible and biodegradable properties. These materials have been explored for their antimicrobial activity, emphasizing the role of FMOC-Lys(FMOC)-OH in creating effective antimicrobial supramolecular gels (Croitoriu et al., 2021).

Solid-Phase Synthesis of Peptides

Kijewska et al. (2018) focused on the solid-phase synthesis of carbonylated peptides using Fmoc-Aea-OH, a derivative for studying oxidative stress. This research contributes to the understanding of oxidative stress-related diseases, offering a method for synthesizing peptides containing unnatural amino acids, which could further biomedical research and therapeutic development (Kijewska et al., 2018).

Smart Hydrogels for Nanocluster Stabilization

Roy and Banerjee (2011) explored the formation and stabilization of fluorescent silver nanoclusters within an amino acid-based hydrogel matrix, specifically using Fmoc-Phe-OH. This work presents a novel approach for the preparation of functional materials with potential applications in sensing, imaging, and beyond (Roy & Banerjee, 2011).

Functionalized Carbon Nanotube Hybrid Materials

Further research by Roy and Banerjee (2012) demonstrated the incorporation of functionalized single-walled carbon nanotubes (f-SWCNTs) within an Fmoc-protected amino acid-based hydrogel, creating hybrid materials with enhanced thermal stability and conductivity. This innovative approach opens new avenues for developing advanced materials with applications in electronics, sensing, and more (Roy & Banerjee, 2012).

Safety and Hazards

The safety data sheet for a similar compound, FMOC Reagent, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Wirkmechanismus

Target of Action

Fmoc-L-Aea-OH, also known as Fmoc-L-alanine, is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-L-Aea-OH plays a crucial role in protecting the amine group during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-L-Aea-OH is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which effectively protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Aea-OH, as a modified amino acid, plays a significant role in the self-assembly of functional molecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, affecting various biochemical pathways . These self-assembly features show distinct potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-Aea-OH are primarily determined by its role as a protecting group in peptide synthesis. The Fmoc group can be rapidly removed by a base, which influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of Fmoc-L-Aea-OH is the successful protection of amines during peptide synthesis . By protecting the amine group, Fmoc-L-Aea-OH allows for the successful synthesis of peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Aea-OH is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a base, indicating that the compound’s action is influenced by the pH of the environment . Additionally, the temperature and solvent used in the peptide synthesis process can also impact the efficacy and stability of Fmoc-L-Aea-OH .

Eigenschaften

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c25-22(26)20(10-5-11-21-28-12-13-29-21)24-23(27)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,24,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJYSZJEMZMZKY-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)